gerontoxanthone H
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Overview
Description
gerontoxanthone H is a natural product found in Maclura tricuspidata and Maclura cochinchinensis with data available.
Scientific Research Applications
Discovery and Structural Elucidation
Gerontoxanthone H, a prenylated xanthone, was first isolated from Cudrania cochinchinensis in 1989. Its structure was established through spectroscopic and chemical analysis, contributing to the understanding of xanthones in medicinal plants (Chang et al., 1989).
Antimicrobial Properties
Significant antimicrobial activity of this compound against vancomycin-resistant enterococci (VRE) and Bacillus subtilis has been documented. This suggests potential applications in addressing antibiotic-resistant bacterial infections (Fukai et al., 2005); (Fukai et al., 2004).
Mitophagy Induction and Cardioprotective Effects
This compound has been found to induce mitophagy through the PINK1-Parkin pathway, suggesting its role in cellular homeostasis and potential therapeutic applications in myocardial ischemia/reperfusion injury (Xiang et al., 2020).
Anti-Lipid Peroxidation Activity
Research indicates that this compound exhibits anti-lipid peroxidation activities. This property could be beneficial in preventing oxidative stress-related diseases (Chang et al., 1994).
Anti-Inflammatory and Anti-Cancer Potential
This compound has shown anti-inflammatory effects and potential anti-cancer activities. Its inhibition of nitric oxide production in cell models indicates its potential as an anti-inflammatory agent. Additionally, it exhibited potent cytotoxic effects on various cancer cell lines (Nhan et al., 2020); (Sukandar et al., 2021).
Aryl Hydrocarbon Receptor Agonism
The compound has been identified as an aryl hydrocarbon receptor agonist, which has implications for its anti-inflammatory potential and possible use in therapeutic applications (Nakashima et al., 2017).
Properties
CAS No. |
125140-06-9 |
---|---|
Molecular Formula |
C23H24O5 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2,6,8-trihydroxy-1,5-bis(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C23H24O5/c1-12(2)5-7-14-16(24)9-10-19-20(14)22(27)21-18(26)11-17(25)15(23(21)28-19)8-6-13(3)4/h5-6,9-11,24-26H,7-8H2,1-4H3 |
InChI Key |
VGCAJFOJSSFOSL-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=CC2=C1C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C |
Synonyms |
cudraxanthone H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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